
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hexahydroquinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: This step involves the cyclization of a suitable precursor to form the quinolizine core. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the quinolizine core under basic conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxyphenyl halides, strong bases like sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6R,9aR)-6-Phenyl-1,3,4,6,9,9a-hexahydro-2H-quinolizine: Similar structure but lacks the methoxy group.
(6R,9aR)-6-(4-Hydroxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
87781-86-0 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(6R,9aR)-6-(4-methoxyphenyl)-2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C16H21NO/c1-18-15-10-8-13(9-11-15)16-7-4-6-14-5-2-3-12-17(14)16/h4,7-11,14,16H,2-3,5-6,12H2,1H3/t14-,16-/m1/s1 |
InChI Key |
FWSMUXQLFPYIDV-GDBMZVCRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C=CC[C@@H]3N2CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=CCC3N2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


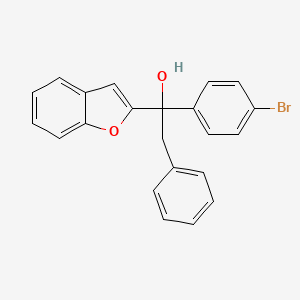
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
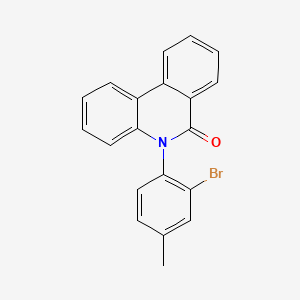

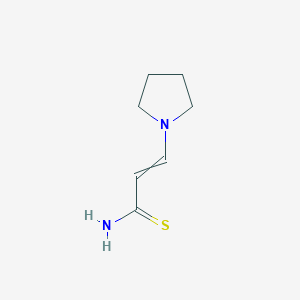
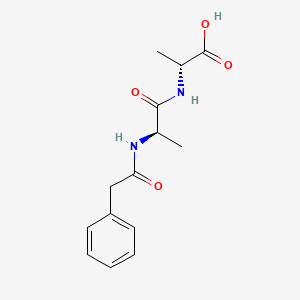

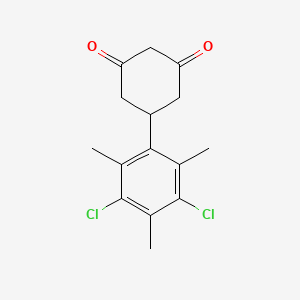
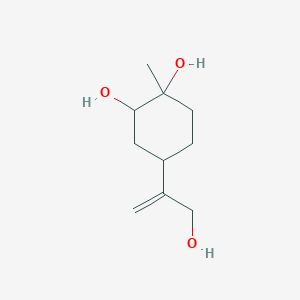
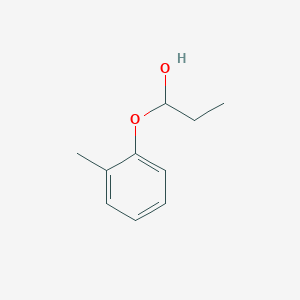
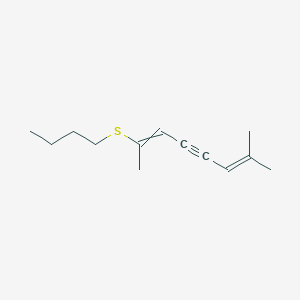

![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
